Bienvenue dans la boutique en ligne BenchChem!

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Ras biology nucleotide exchange inhibition fragment-based drug discovery

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, widely referred to as DCAI, is a synthetic indole-derived small molecule (C₁₁H₁₂Cl₂N₂, MW 243.13) that functions as a Ras protein binder and inhibitor of Son of Sevenless (SOS)-mediated nucleotide exchange. Identified through an NMR-based fragment screen at Genentech, DCAI was co-crystallized with KRas (PDB 4DST), revealing binding to a distinct pocket adjacent to the switch I/II regions.

Molecular Formula C11H12Cl2N2
Molecular Weight 243.13 g/mol
CAS No. 299165-92-7
Cat. No. B1669880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine
CAS299165-92-7
SynonymsDCAI; 
Molecular FormulaC11H12Cl2N2
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN
InChIInChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3
InChIKeyJCTJISIFGZHOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (DCAI, CAS 299165-92-7): A Structurally Validated Ras Pocket Binder for KRAS Pathway Research Procurement


2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, widely referred to as DCAI, is a synthetic indole-derived small molecule (C₁₁H₁₂Cl₂N₂, MW 243.13) that functions as a Ras protein binder and inhibitor of Son of Sevenless (SOS)-mediated nucleotide exchange [1]. Identified through an NMR-based fragment screen at Genentech, DCAI was co-crystallized with KRas (PDB 4DST), revealing binding to a distinct pocket adjacent to the switch I/II regions [1][2]. Unlike simpler fragments from the same screen, DCAI demonstrates functional inhibition of SOS-catalyzed nucleotide release and exchange on both wild-type and mutant KRas [1]. The compound is commercially available as a research-grade chemical (≥95% HPLC) with established storage and solubility parameters (DMSO-soluble, −20°C storage) .

Why 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Cannot Be Replaced by Generic Indole Fragments or Alternative Ras Binders in Targeted KRAS Research


Ras-binding indole fragments and alternative Ras pathway inhibitors are not functionally interchangeable with DCAI. The foundational fragment screen that discovered DCAI also identified benzimidazole (BZIM) and benzamidine (BZDN), which bind to the same hydrophobic pocket on KRas yet fail to inhibit SOS-mediated nucleotide exchange—BZIM and indole (INDL) showed no or minimal effects in both the nucleotide release and exchange assays [1]. This dissociation between binding and functional inhibition is mechanistically explained by co-crystal structures: BZIM lacks the steric bulk to interfere with SOS association, whereas DCAI's 2-methyl and 3-aminoethyl side chains physically obstruct SOS binding and induce a conformational rearrangement of residues D54 and R41 that disrupts critical Ras–SOS salt bridges [1]. Furthermore, DCAI and the Ras–Raf interaction inhibitor Kobe0065, though both classified as Ras pathway inhibitors, exhibit markedly different cellular potency profiles depending on the KRAS-mutant context, with DCAI demonstrating 2.1-fold greater potency specifically in Capan-2 (KRAS G12V) pancreatic cancer cells [2]. These differences underscore that procurement decisions based solely on nominal target class (e.g., 'Ras inhibitor' or 'indole fragment') without considering compound-specific binding mode and functional selectivity will yield non-equivalent experimental outcomes.

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (DCAI) Quantitative Differentiation Evidence: Head-to-Head Data Versus Closest Comparators


Functional Inhibition of SOS-Mediated Nucleotide Exchange: DCAI Versus Inactive Fragment Controls BZIM and Indole

DCAI is the only fragment from the Genentech screen that demonstrated functional inhibition of SOS-catalyzed nucleotide exchange on KRas. In fluorescence-based MANT-nucleotide assays using recombinant wild-type KRas and SOScat, DCAI inhibited both nucleotide release (IC₅₀ = 155 ± 36 μM) and nucleotide exchange (IC₅₀ = 342 ± 22 μM), whereas benzimidazole (BZIM) and indole (INDL) produced no or minimal effects in both assays [1]. This functional divergence occurs despite comparable NMR-derived binding affinities between DCAI and BZIM, establishing that binding alone is insufficient to predict inhibitory activity in this pocket [1].

Ras biology nucleotide exchange inhibition fragment-based drug discovery SOS-KRas interaction

Differential Antiproliferative Potency in KRAS-Mutant Pancreatic Cancer: DCAI Versus Kobe0065 in Capan-2 Cells

In a head-to-head comparison across pancreatic cancer cell lines, DCAI and the Ras–Raf interaction inhibitor Kobe0065 were equally potent in most lines tested. However, in the KRAS G12V-mutant Capan-2 cell line, DCAI exhibited a GI₅₀ of 25.8 ± 0.8 μM, which is 2.1-fold more potent than Kobe0065 (GI₅₀ = 54.0 ± 1.0 μM) [1]. Notably, benzimidazole (BZIM), which binds the same Ras pocket as DCAI but lacks functional SOS inhibition, had no effect on growth in any pancreatic cancer cell line tested, confirming that the antiproliferative activity of DCAI is mechanistically linked to its unique inhibitory mode [1].

pancreatic cancer KRAS G12V cell viability comparative pharmacology

Tumorsphere Self-Renewal Abrogation: DCAI Overcomes Gemcitabine Resistance in Capan-2 Pancreatic Cancer Stem Cells

Capan-2 tumorspheres, a functional readout of pancreatic cancer stem cell (CSC) self-renewal, were markedly irresponsive to gemcitabine (IC₅₀ > 100 μM), consistent with the known chemoresistance of this CSC population. In contrast, DCAI profoundly abrogated Capan-2 tumorsphere formation with an IC₅₀ of 30 μM, representing at minimum a 3.3-fold improvement in potency over gemcitabine [1]. The anti-CSC agent vismodegib attenuated Capan-2 tumorsphere self-renewal with an IC₅₀ of 35 μM, indicating that DCAI achieves comparable or slightly superior potency to a dedicated anti-CSC reference compound while operating through a distinct KRAS–CRAF–ERK1/2–SOX2 and KRAS–AKT–SOX2 mechanism [1]. Western blotting confirmed that DCAI treatment inhibited CRAF, ERK1, ERK2, and AKT phosphorylation and reduced SOX2 expression in Capan-2 tumorspheres [1].

cancer stem cells chemoresistance tumorsphere assay self-renewal inhibition

Structurally Validated Induced-Fit Binding Mode: DCAI Expands the Ras Pocket by ~3.5 Å, a Property Absent in Simpler Fragments

High-resolution co-crystal structures (PDB 4DST) reveal that DCAI binding induces a unique conformational expansion of the Ras small-molecule pocket not observed with BZIM or BZDN. Upon DCAI binding, the pocket surface retreats by approximately 3.5 Å, enlarging the binding site opening to 7 × 10.5 Å [1]. This induced fit is accompanied by a 65° reorientation of the indole core relative to BZIM, a 2.5 Å displacement of residue D54, and a 7.5 Å outward flipping of R41—a residue critical for Ras–SOS salt bridge formation [1][2]. Critically, structural modeling demonstrates that BZIM, despite occupying the same hydrophobic pocket, does not sterically hinder SOS binding and does not alter the D54/R41 conformation needed for Ras–SOS interaction [1]. The 6-chloro substituent of DCAI anchors the ligand into the hydrophobic core, while the 4-chloro group drives pocket expansion [1].

crystal structure induced-fit binding structure-activity relationship Ras pocket plasticity

Cell-Based KRas Target Engagement: DCAI Reduces Ras Effector Recruitment in HEK293T Cells at Low Micromolar EC₅₀

DCAI demonstrates cell permeability and on-target engagement in a live-cell Ras activation biosensor assay. In HEK 293T-REx Flp-In cells co-expressing Venus-RBD-CRD (a fluorescent Ras-binding domain reporter) and mCherry-CAAX (a plasma membrane marker), DCAI reduced Venus-RBD-CRD recruitment to the plasma membrane with an EC₅₀ of 15.8 μM . This assay directly measures inhibition of cellular Ras activation by quantifying effector domain translocation, providing a functional readout distinct from simple binding or biochemical inhibition. The Kd of DCAI for KRas was measured at 1.1 mM (1,100 μM), indicating that the cellular EC₅₀ of 15.8 μM reflects signal amplification downstream of target engagement rather than 1:1 binding stoichiometry .

cellular target engagement Ras effector recruitment KRas biosensor cell-based screening

Optimal Research Applications for 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (DCAI): Evidence-Driven Procurement Scenarios


KRas-SOS Protein-Protein Interaction Inhibitor Screening and Biochemical Validation

DCAI serves as a validated positive control in MANT-nucleotide fluorescence assays for SOS-mediated KRas nucleotide exchange and release. With established IC₅₀ values of 155 ± 36 μM (release) and 342 ± 22 μM (exchange), DCAI provides a quantitative benchmark against which novel SOS-KRas interaction inhibitors can be compared [1]. Its co-crystal structure (PDB 4DST) further enables structure-based assay design and docking validation [1][2]. In contrast, BZIM and BZDN, which bind the same pocket without functional inhibition, serve as appropriate negative controls for distinguishing binding from functional antagonism [1].

Pancreatic Cancer Stem Cell Self-Renewal and Chemoresistance Research

DCAI is uniquely suited for pancreatic CSC research, particularly in models where gemcitabine resistance is a confounding factor. In Capan-2 (KRAS G12V) tumorsphere assays, DCAI abrogates self-renewal at IC₅₀ = 30 μM, whereas gemcitabine is ineffective (IC₅₀ > 100 μM) [1]. The defined mechanism via KRAS–CRAF–ERK1/2–SOX2 and KRAS–AKT–SOX2 axis inhibition, confirmed by Western blot, provides a clear molecular rationale for interpreting CSC phenotype data [1]. Researchers studying KRAS-driven CSC maintenance can deploy DCAI as a chemical probe to dissect KRAS-dependent versus KRAS-independent self-renewal pathways.

KRAS Genotype-Selective Pharmacology Studies in Pancreatic Cancer Models

The differential potency of DCAI versus Kobe0065 in Capan-2 cells (GI₅₀: 25.8 vs. 54.0 μM, a 2.1-fold difference) [1] positions DCAI as the preferred Ras-pathway probe for KRAS G12V-mutant pancreatic cancer models. Because DCAI and Kobe0065 target distinct nodes in Ras signaling (SOS-mediated activation versus Ras–Raf effector interaction), their divergent cellular potency in specific genotypes provides a tool for deconvoluting which Ras regulatory interface is most critical in a given mutational context. Procurement of both compounds enables paired comparative studies.

Fragment-Based Drug Discovery Reference Compound for Ras Pocket Structural Biology

DCAI is one of the earliest and best-characterized ligands occupying the inducible Ras pocket between helix α2 and the core β-sheet (β1–β3). Its co-crystal structure at 1.65–1.95 Å resolution (PDB 4DST) reveals a unique induced-fit binding mode with pocket expansion of ~3.5 Å and defined interactions mediated by the 4-chloro and 6-chloro substituents [1][2]. These structural data make DCAI an ideal reference ligand for: (i) calibrating surface plasmon resonance (SPR) or NMR-based fragment screens targeting this pocket; (ii) validating docking poses in computational Ras inhibitor design; and (iii) serving as a positive control in thermal shift assays for Ras protein stability assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.